1,1,1-Trifluoropropan-2-yl acetate
Overview
Description
1,1,1-Trifluoropropan-2-yl acetate is a fluoroalcohol, which is an organic solvent . It is used in the synthesis of various compounds .
Synthesis Analysis
1,1,1-Trifluoro-2-propanol may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoropropan-2-yl acetate is CF3CH(OH)CH3 . The molecular weight is 114.07 .
Chemical Reactions Analysis
Many studies report on the reactions of trifluoroacetone. It is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself .
Physical And Chemical Properties Analysis
The refractive index of 1,1,1-Trifluoropropan-2-yl acetate is 1.316 (lit.) . The boiling point is 81-82 °C (lit.) . The density is 1.259 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of Fluorinated Compounds
1,1,1-Trifluoropropan-2-yl acetate: is utilized in the synthesis of various fluorinated compounds due to its trifluoromethyl group, which imparts unique chemical properties. For instance, it can be used to create 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate . These compounds are valuable in pharmaceutical research for developing new medications with improved pharmacokinetic properties.
Organic Solvent Applications
As a fluoroalcohol, 1,1,1-Trifluoropropan-2-yl acetate serves as an organic solvent . Its ability to dissolve both polar and non-polar substances makes it an excellent choice for facilitating various chemical reactions, particularly in the synthesis of complex organic molecules.
Vibrational Spectral Analysis
The compound’s vibrational spectral analysis is crucial in understanding the behavior of OH and OD groups in fluoroalcohols . This analysis aids in the study of hydrogen bonding and molecular interactions, which are fundamental in fields like material science and catalysis.
Safety and Handling Research
Research into the safe handling and storage of 1,1,1-Trifluoropropan-2-yl acetate is vital due to its classification as a flammable liquid and potential respiratory irritant . This research is essential for developing protocols to mitigate risks associated with its use in laboratory settings.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1,1-trifluoropropan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYNRHVBTKYGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397485 | |
Record name | 1,1,1-trifluoropropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400-37-3 | |
Record name | 1,1,1-trifluoropropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Trifluoroisopropyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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